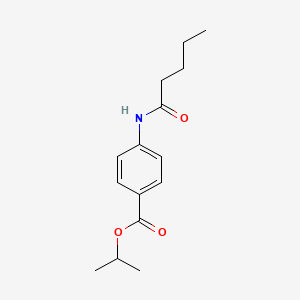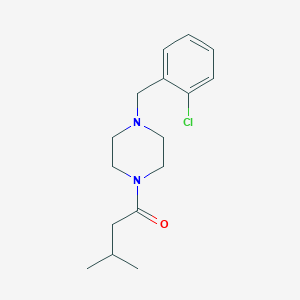![molecular formula C22H19NO3 B5761902 2-[(4-acetylbenzyl)oxy]-N-phenylbenzamide](/img/structure/B5761902.png)
2-[(4-acetylbenzyl)oxy]-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-acetylbenzyl)oxy]-N-phenylbenzamide, also known as ABP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a type of benzamide derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of 2-[(4-acetylbenzyl)oxy]-N-phenylbenzamide involves its inhibition of HDAC6, which is a protein that plays a role in the regulation of gene expression and cell division. By inhibiting HDAC6, this compound can prevent the expression of certain genes that are involved in cancer cell growth and division, ultimately leading to the suppression of tumor growth.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer effects, this compound has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of enzymes called matrix metalloproteinases (MMPs), which are involved in tissue remodeling and repair. This compound has also been shown to have anti-inflammatory effects, making it a potential treatment for conditions such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(4-acetylbenzyl)oxy]-N-phenylbenzamide in lab experiments is its specificity for HDAC6, which means that it can target this protein without affecting other proteins or processes in the cell. Additionally, this compound has been shown to have relatively low toxicity in cell culture and animal models, making it a safe and reliable tool for researchers. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research involving 2-[(4-acetylbenzyl)oxy]-N-phenylbenzamide. One area of interest is the development of this compound analogs that have improved solubility and potency, which could enhance its effectiveness as a research tool and potential therapeutic agent. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in various fields of research, including cancer biology, inflammation, and tissue repair.
Méthodes De Synthèse
The synthesis of 2-[(4-acetylbenzyl)oxy]-N-phenylbenzamide typically involves the reaction of 4-acetylbenzyl chloride with N-phenylbenzamide in the presence of a base catalyst such as potassium carbonate. This reaction results in the formation of this compound, which can then be purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
2-[(4-acetylbenzyl)oxy]-N-phenylbenzamide has been used in a variety of scientific research applications, particularly in the field of cancer research. This compound has been shown to inhibit the activity of a protein called histone deacetylase 6 (HDAC6), which plays a role in the progression of certain types of cancer. By inhibiting HDAC6, this compound has the potential to slow or even stop the growth of cancer cells.
Propriétés
IUPAC Name |
2-[(4-acetylphenyl)methoxy]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-16(24)18-13-11-17(12-14-18)15-26-21-10-6-5-9-20(21)22(25)23-19-7-3-2-4-8-19/h2-14H,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWFBGCIXJQJJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5761851.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5761858.png)
![2-(2-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5761876.png)
![1-{3-[(1-benzyl-1H-imidazol-2-yl)thio]propanoyl}piperidine](/img/structure/B5761880.png)
![2-(3-{[(2-methylphenyl)amino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B5761882.png)
![N'-[(2-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5761886.png)
![3-[(4-chloro-2-hydroxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5761893.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-2-propenethioamide](/img/structure/B5761897.png)
![4-{[(2,5-dimethylphenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B5761901.png)
![N-cyclopropyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5761906.png)
